

# Melilotic Acid: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: Melilotic acid

Cat. No.: B1220266

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## Introduction

**Melilotic acid**, also known as 3-(2-hydroxyphenyl)propanoic acid, is a phenolic compound found in a variety of natural sources, including sweet clover (*Melilotus* species), red beetroot, and Chinese cinnamon[1]. As a metabolite of coumarin and flavonoids, it has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, extraction, and biological activities of **melilotic acid**, with a focus on its relevance to drug development.

## Chemical Structure and Properties

**Melilotic acid** is a monocarboxylic acid characterized by a propionic acid chain attached to a 2-hydroxyphenyl group[1]. This structure imparts both acidic and phenolic properties to the molecule.

Chemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	3-(2-hydroxyphenyl)propanoic acid	[1]
Synonyms	Melilotic acid, o-Hydroxyphenylpropionic acid, 2-Hydroxybenzenepropanoic acid, Hydrocoumaric acid	[1]
CAS Number	495-78-3	[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	[1]
Molecular Weight	166.17 g/mol	[1]
SMILES	O=C(O)CCC1=CC=CC=C1O	
InChI	InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4,10H,5-6H2,(H,11,12)	[1]
Melting Point	82-83 °C	
Solubility	Soluble in DMSO	

## Experimental Protocols

### Synthesis of Melilotic Acid from Coumarin

**Melilotic acid** can be synthesized from coumarin through the opening of the lactone ring followed by reduction.

Materials:

- Coumarin
- Sodium hydroxide (NaOH)
- Ruthenium on carbon (Ru/C) catalyst
- Methanol

- Hydrochloric acid (HCl)
- Ether
- Anhydrous sodium sulfate

#### Procedure:

- **Hydrolysis of Coumarin:** Dissolve coumarin in a 20% aqueous solution of sodium hydroxide. Heat the mixture at 160°C for 1 hour in an inert atmosphere to open the lactone ring and form the sodium salt of coumarinic acid (cis-2-hydroxycinnamic acid).
- **Isomerization:** The basic conditions and elevated temperature facilitate the isomerization of the cis-double bond to the more stable trans-configuration, yielding sodium o-coumarate.
- **Hydrogenation:** After cooling, the solution is transferred to a high-pressure reactor. Add 5% Ru/C catalyst (0.5 wt% based on coumarin) and methanol as a solvent. Pressurize the reactor with hydrogen gas to 10 MPa and heat to 130°C. Maintain these conditions with stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC) or HPLC.
- **Work-up and Purification:** Filter the reaction mixture to remove the catalyst. Acidify the filtrate with concentrated HCl to precipitate the **melilotic acid**. Extract the aqueous solution with ether. Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude **melilotic acid**. The product can be further purified by recrystallization.

## Extraction of Melilotic Acid from Melilotus officinalis

#### Materials:

- Dried and powdered aerial parts of Melilotus officinalis
- 70% Ethanol
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system

#### Procedure:

- **Maceration:** Macerate the powdered plant material with 70% aqueous ethanol at room temperature for 24-48 hours with occasional stirring[2].
- **Filtration and Concentration:** Filter the mixture to separate the plant debris from the extract. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol[2].
- **Purification:** The crude extract can be further purified using column chromatography or preparative HPLC to isolate **melilotic acid**.

## Quantitative Analysis by HPLC

#### Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m)

#### Mobile Phase:

- A gradient of acetonitrile and water containing 0.1% sulfuric acid.

#### Procedure:

- Prepare standard solutions of **melilotic acid** of known concentrations.
- Prepare the sample by dissolving the extract or synthesized product in the mobile phase.
- Inject the standards and sample into the HPLC system.
- Monitor the elution at 220 nm.
- Quantify the amount of **melilotic acid** in the sample by comparing the peak area with the calibration curve generated from the standards.

## Antioxidant Activity Assays

#### DPPH Radical Scavenging Assay:

- Prepare a stock solution of DPPH in methanol.
- Prepare various concentrations of **melilotic acid**.
- Mix the **melilotic acid** solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Calculate the percentage of radical scavenging activity and determine the IC<sub>50</sub> value.

#### ABTS Radical Cation Scavenging Assay:

- Generate the ABTS radical cation (ABTS<sup>•+</sup>) by reacting ABTS stock solution with potassium persulfate.
- Dilute the ABTS<sup>•+</sup> solution with ethanol to a specific absorbance.
- Add various concentrations of **melilotic acid** to the ABTS<sup>•+</sup> solution.
- Measure the absorbance at 734 nm after a set incubation time.
- Calculate the percentage of inhibition and determine the IC<sub>50</sub> value.

## Biological Activities and Signaling Pathways

**Melilotic acid** exhibits notable anti-inflammatory and antioxidant properties, which are areas of active investigation for drug development.

### Anti-inflammatory Activity

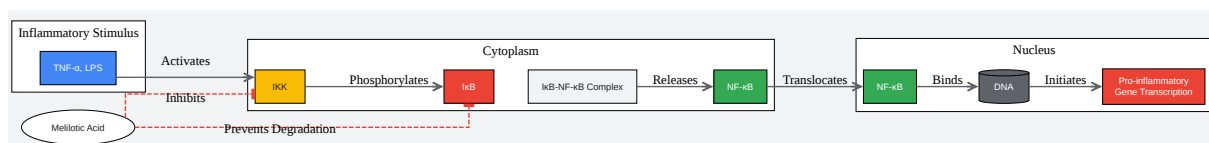
The anti-inflammatory effects of phenolic acids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While specific studies on **melilotic acid** are ongoing, the proposed mechanisms for related phenolic compounds involve the inhibition of the Cyclooxygenase (COX) enzymes and the modulation of the NF-κB and MAPK signaling pathways.

### Cyclooxygenase (COX) Inhibition:

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are pro-inflammatory mediators. The inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The potential of **melilotic acid** to inhibit COX enzymes is an area of interest for its anti-inflammatory effects.

### NF- $\kappa$ B Signaling Pathway:

The Nuclear Factor-kappa B (NF- $\kappa$ B) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Upon stimulation by inflammatory signals, the I $\kappa$ B kinase (IKK) complex phosphorylates I $\kappa$ B, leading to its ubiquitination and degradation. This allows NF- $\kappa$ B to translocate to the nucleus and initiate the transcription of target genes. Phenolic compounds have been shown to inhibit NF- $\kappa$ B activation by interfering with IKK activity or preventing I $\kappa$ B degradation.



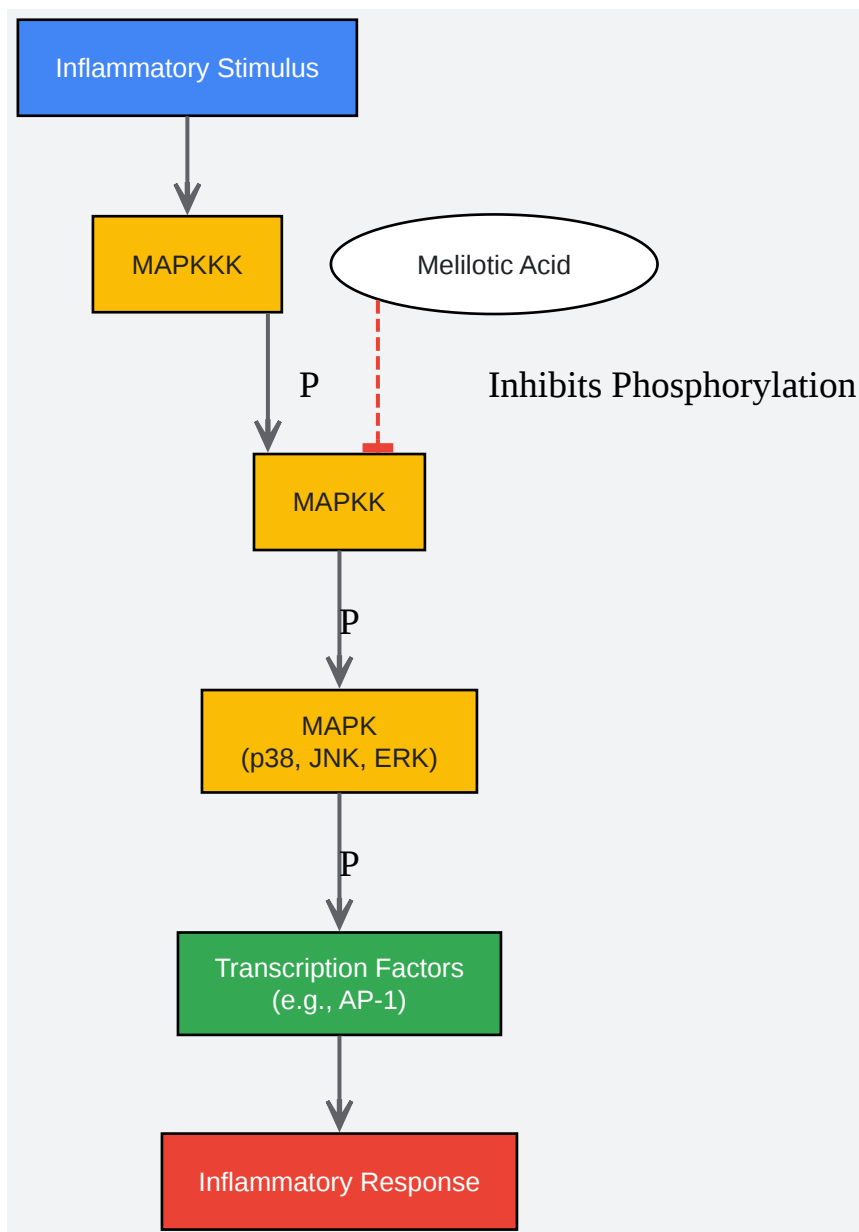
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Proposed inhibition of the NF- $\kappa$ B signaling pathway by **melilotic acid**.

### MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, leading to the expression of inflammatory mediators. The main MAPK subfamilies are ERK, JNK, and p38. Phenolic compounds can potentially inhibit the

phosphorylation and activation of these kinases, thereby downregulating the inflammatory response.



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Proposed inhibition of the MAPK signaling pathway by **melilotic acid**.

## Antioxidant Activity

**Melilotic acid**, as a phenolic compound, can act as an antioxidant by donating a hydrogen atom from its hydroxyl group to neutralize free radicals. This activity helps to mitigate oxidative

stress, which is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of **melilotic acid** can be quantified using assays such as DPPH and ABTS, with results typically reported as IC50 values.

## Conclusion

**Melilotic acid** is a naturally occurring phenolic compound with a well-defined chemical structure and promising biological activities. Its anti-inflammatory and antioxidant properties make it a molecule of interest for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action, particularly its specific interactions with inflammatory signaling pathways, and to establish its efficacy and safety profile in preclinical and clinical studies. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the potential of **melilotic acid** in drug discovery and development.

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- To cite this document: BenchChem. [Melilotic Acid: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220266#what-is-the-chemical-structure-of-melilotic-acid]

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